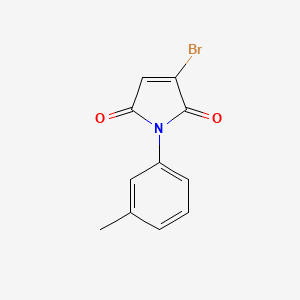

3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione

説明

Chemical Identity and Classification

This compound belongs to the chemical class of N-aryl substituted bromomaleimides, which are cyclic dicarboximides containing both bromine and aromatic substituents. The compound possesses the molecular formula C11H8BrNO2, establishing it as a halogenated heterocyclic compound with distinct structural features that differentiate it from simpler maleimide derivatives. The systematic nomenclature reflects its structural composition, where the pyrrole-2,5-dione core represents the fundamental maleimide scaffold, with bromine substitution at the 3-position and a 3-methylphenyl group attached to the nitrogen atom.

The compound's classification within the broader category of maleimide derivatives is significant because maleimides constitute an important class of cyclic dicarboximides characterized by the general structure containing the -CO-N(R)-CO- framework. The presence of the bromine substituent at the 3-position creates an electron-deficient center that enhances the compound's reactivity toward nucleophiles, while the N-aryl substitution pattern contributes to its stability and specific binding properties. This dual functionality makes this compound particularly valuable for applications requiring both reactivity and selectivity.

The structural relationship to other brominated maleimides is evident when comparing its properties to related compounds such as 3-bromomaleimide, which has the simpler molecular formula C4H2BrNO2. The additional methylphenyl substitution in this compound significantly alters its chemical behavior, solubility characteristics, and biological activity profile compared to unsubstituted bromomaleimides. Understanding this classification helps predict the compound's behavior in various chemical reactions and biological systems.

Historical Context and Development

The development of bromomaleimide compounds, including this compound, emerged from the broader research into maleimide chemistry that began in the mid-20th century. Early work on maleimide derivatives focused on understanding their fundamental reactivity patterns and potential applications in polymer chemistry and biological systems. The introduction of halogen substituents, particularly bromine, represented a significant advancement in the field as it provided compounds with enhanced reactivity toward nucleophilic species.

The synthesis of N-functionalized bromomaleimides gained momentum through the development of mild synthetic approaches that allowed for the incorporation of various substituents without compromising the integrity of the maleimide core. Research demonstrated that treatment of dibromo-, monobromo- and dithiophenol-maleimides with methyl chloroformate and N-methylmorpholine afforded corresponding N-methoxycarbonyl activated species in excellent yields, providing a general route to this important class of reagents. This methodology proved particularly valuable for synthesizing compounds like this compound with specific substitution patterns.

The historical development also reflects the growing understanding of structure-activity relationships in maleimide chemistry. Early studies revealed that the presence of aryl groups on the nitrogen atom in the maleimide ring significantly affects the reactivity of different maleimide compounds. This understanding led to the strategic design of compounds like this compound, where the methylphenyl substituent was specifically chosen to modulate both the chemical and biological properties of the resulting molecule.

Process improvements in maleimide synthesis have continued to evolve, with modern approaches emphasizing environmental friendliness and cost-effectiveness. Patent literature describes methods for synthesizing N-phenylmaleimide derivatives using environmentally benign processes that avoid toxic solvents, representing a significant advancement from earlier synthetic approaches. These developments have made compounds like this compound more accessible for research and potential commercial applications.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems primarily from its dual functionality as both an electrophilic reagent and a stable aromatic scaffold. Bromomaleimides demonstrate remarkable utility as building blocks for synthesis, undergoing diverse reactions including nucleophilic substitutions that take advantage of the electron-deficient nature of the brominated maleimide core. The compound's reactivity profile makes it particularly valuable for creating complex molecular architectures through controlled chemical transformations.

In medicinal chemistry applications, N-aryl maleimides have demonstrated significant therapeutic potential across multiple disease areas. Maleimide compounds exhibit various biological activities including antibacterial, antifungal, and anticancer properties, with natural compounds bearing maleimide rings representing important secondary metabolites derived from fungi and marine microorganisms. The specific substitution pattern in this compound positions it as a potentially valuable scaffold for drug development, particularly given that maleimide structures have tremendous potential for utilization in developing novel antimicrobial agents.

The compound's significance extends to bioconjugation chemistry, where bromomaleimides serve as important reagents for selective protein modification. Research has shown that bromomaleimides react rapidly and selectively with cysteine residues to afford thiomaleimides, which can be cleaved with phosphines to regenerate the original cysteine. This reversible modification capability makes compounds like this compound valuable tools for studying protein function and developing protein-based therapeutics.

Additionally, N-aryl maleimides have found application in the stabilization of cysteine-linked antibody drug conjugates, where they form more stable conjugates compared to traditional N-alkyl maleimides. The enhanced stability provided by the aryl substitution pattern, as seen in this compound, addresses critical challenges in maintaining drug efficacy over extended periods in biological systems. N-aryl maleimides exhibit less than 20% deconjugation in both thiol-containing buffer and serum when incubated at 37°C over seven days, compared to 35-67% deconjugation observed with N-alkyl maleimide analogs.

Structure-Activity Relationship Overview

The structure-activity relationships governing this compound reflect the complex interplay between its various structural elements and their corresponding effects on chemical reactivity and biological activity. The biological activity of maleimide derivatives varies significantly based on substituent groups, with factors such as the presence of aryl groups on the nitrogen atom, the length of alkyl chains on alkylphenyl groups, and the lipophilicity and bulkiness of the compound molecule all contributing to differential reactivity patterns.

The bromine substituent at the 3-position serves as a critical determinant of the compound's electrophilic character, enhancing its reactivity toward nucleophilic species while simultaneously providing a handle for further chemical modification through cross-coupling reactions. Studies on related bromomaleimide compounds have demonstrated that the position and nature of halogen substitution significantly influence both the rate and selectivity of nucleophilic attack. The electron-withdrawing nature of bromine activates the maleimide core toward nucleophilic addition, making it particularly effective for bioconjugation applications.

The 3-methylphenyl substituent on the nitrogen atom contributes multiple beneficial effects to the compound's overall profile. Research on N-substituted maleimides has shown that compounds substituted with methylphenyl groups are among the most reactive tested, with inhibition zones comparable to those of highly active antimicrobial agents. The aromatic character of the methylphenyl group enhances the compound's stability through resonance stabilization while also influencing its pharmacokinetic properties through effects on lipophilicity and protein binding.

The combination of bromine substitution and N-aryl functionalization creates a synergistic effect that optimizes both reactivity and stability. Structure-activity relationship studies have revealed that the presence of electron-poor groups, such as bromine, results in enhanced biological activity, while the aromatic substitution pattern provides the molecular framework necessary for sustained activity. This dual optimization makes this compound particularly attractive for applications requiring both immediate reactivity and long-term stability.

特性

IUPAC Name |

3-bromo-1-(3-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-7-3-2-4-8(5-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFLGDIKXLLQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240833 | |

| Record name | 3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256627-95-8 | |

| Record name | 3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256627-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by a pyrrole ring with bromine and methyl substituents, contributes to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H8BrN2O2. The compound features a pyrrole ring with two carbonyl groups, which enhance its reactivity and biological activity. The presence of bromine and a methyl group influences its interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Significant inhibition |

Antitumor Activity

In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines. The compound's structural features allow it to target specific pathways associated with tumor growth. The following table presents findings related to its antitumor activity:

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition | |

| HeLa (Cervical Cancer) | 65% inhibition | |

| A549 (Lung Cancer) | 75% inhibition |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). The following table summarizes findings related to its anti-inflammatory effects:

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting various metabolic pathways.

- Receptor Interaction: It may interact with cellular receptors, influencing signaling pathways that regulate inflammation and cell proliferation.

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

- Study on Antimicrobial Activity: A study conducted on various derivatives of pyrrole compounds revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents .

- Antitumor Research: Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated that the compound significantly inhibited cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy .

科学的研究の応用

Antimicrobial Activity

3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione has demonstrated notable antimicrobial properties against various bacterial strains. The following table summarizes its antimicrobial activity:

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Significant inhibition |

Recent studies indicate that this compound exhibits superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents.

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The following table presents findings related to its antitumor activity:

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition | |

| HeLa (Cervical Cancer) | 65% inhibition | |

| A549 (Lung Cancer) | 75% inhibition |

The structural features of the compound allow it to target specific pathways associated with tumor growth, making it a promising candidate for cancer therapy.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, showing effectiveness in inhibiting the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). The following table summarizes findings related to its anti-inflammatory effects:

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzyme inhibition and receptor interaction.

Case Studies

Recent research highlights the potential of this compound in drug development:

- Antimicrobial Study: A study on various derivatives revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.

- Antitumor Research: Research focused on evaluating the antitumor effects on different cancer cell lines indicated significant inhibition of cell growth in MCF-7 and A549 cells, suggesting its utility in cancer therapy.

類似化合物との比較

Notes

Commercial Availability : The target compound is listed by suppliers like Combi-Blocks (95% purity), though larger quantities may be discontinued .

Structural Characterization : X-ray diffraction (e.g., SHELX programs) and NMR techniques are critical for confirming stereoisomerism in pyrrole-2,5-diones .

Therapeutic Potential: While the target compound shows promise in inflammation models, its cytotoxicity profile requires further evaluation to assess safety for in vivo applications.

準備方法

Alkylation of Pyrrole-2,5-dione Core

-

- Pyrrole-2,5-dione or maleic anhydride derivative

- 3-Methylphenyl reagent (e.g., 3-methylphenylamine or 3-methylphenyl halide)

-

- Solvent: Toluene or ethanol

- Temperature: Reflux (typically 80–110 °C)

- Time: Several hours (commonly 4–6 hours)

- Atmosphere: Inert gas (nitrogen or argon) to avoid oxidation

Mechanism:

Nucleophilic substitution or condensation reaction leading to formation of the N-(3-methylphenyl) pyrrole-2,5-dione intermediate.Monitoring:

Thin-layer chromatography (TLC) to track reaction progress.

Bromination of the Pyrrole Ring

-

- N-(3-methylphenyl)pyrrole-2,5-dione intermediate

- Brominating agent: N-bromosuccinimide (NBS) or bromine (Br2)

-

- Solvent: Dichloromethane (CH2Cl2) or acetic acid

- Temperature: 0–25 °C (to control reaction rate and selectivity)

- Time: 1–2 hours

- Light: Exclusion of light to prevent radical side reactions

Mechanism:

Electrophilic aromatic substitution at the 3-position of the pyrrole ring.Workup:

Quenching with water or sodium bisulfite, followed by extraction and purification (e.g., recrystallization or column chromatography).

Characterization of Intermediates and Final Product

Thin-Layer Chromatography (TLC):

Used throughout synthesis to monitor reaction completion and purity.Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$ NMR: Identification of aromatic protons (δ ~7.0–7.5 ppm), methyl group (δ ~2.3 ppm), and deshielding effects near brominated carbon (δ ~3.5–4.0 ppm).

- $$^{13}C$$ NMR: Confirmation of carbonyl carbons (~170 ppm) and brominated carbon shifts.

Infrared (IR) Spectroscopy:

Detection of characteristic carbonyl stretches (~1700 cm$$^{-1}$$) and aromatic C–H vibrations.Mass Spectrometry (MS):

High-resolution MS confirms molecular weight and formula (e.g., [M+H]$$^+$$ peak at m/z 266.09 for C$${11}$$H$$8$$BrNO$$_2$$).X-ray Crystallography:

Provides definitive structural confirmation, showing planar pyrrole-2,5-dione ring and substituent orientations.

Comparative Data Table: Key Reaction Parameters

| Step | Reactants | Solvent | Temperature | Time | Brominating Agent | Notes |

|---|---|---|---|---|---|---|

| Alkylation | Pyrrole-2,5-dione + 3-methylphenyl | Toluene/Ethanol | Reflux | 4–6 hours | N/A | Inert atmosphere preferred |

| Bromination | N-(3-methylphenyl)pyrrole-2,5-dione | CH2Cl2/Acetic acid | 0–25 °C | 1–2 hours | NBS or Br2 | Light exclusion critical |

Research Findings and Optimization Notes

Selectivity:

Controlled temperature and light exclusion during bromination are critical to avoid polybromination or side reactions.Yield:

Optimized conditions typically yield the target compound in moderate to high yield (60–85%), depending on purity requirements.Purity:

Recrystallization from appropriate solvents or chromatographic purification ensures >95% purity.Scalability: The methods are adaptable to gram-scale synthesis with appropriate reaction vessel control and purification techniques.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。